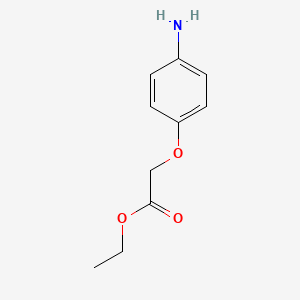

Ethyl 2-(4-aminophenoxy)acetate

概述

描述

Ethyl 2-(4-aminophenoxy)acetate is a synthetic organic compound frequently employed as a building block or synthon in various scientific research applications. It serves as a versatile precursor for developing novel chemical entities, particularly in medicinal chemistry for synthesizing molecules with potential therapeutic properties.

作用机制

Target of Action

Ethyl 2-(4-aminophenoxy)acetate is a building synthon for novel dual hypoglycemic agents . .

Mode of Action

It is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .

Biochemical Pathways

It is known to be a precursor for dual hypoglycemic agents , suggesting it may be involved in the regulation of blood glucose levels.

Result of Action

As a precursor for dual hypoglycemic agents , it may contribute to the regulation of blood glucose levels.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-aminophenoxy)acetate can be synthesized through a multi-step process. The primary synthetic route involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the selective reduction of the nitro group to an amino group. The reduction is typically carried out using ammonium chloride and iron powder, which facilitates the conversion without the need for nascent hydrogen or complex reaction conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often crystallized and purified through recrystallization techniques to obtain the desired quality .

化学反应分析

Types of Reactions

Ethyl 2-(4-aminophenoxy)acetate undergoes various chemical reactions, including:

Reduction: The nitro group in the precursor is reduced to an amino group using ammonium chloride and iron powder.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation: Although less common, the amino group can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Ammonium chloride and iron powder are commonly used for the reduction of the nitro group.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.

Major Products Formed

Reduction: this compound is the major product formed from the reduction of the nitro precursor.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation: Oxidation can yield nitroso or nitro derivatives of the compound.

科学研究应用

Ethyl 2-(4-aminophenoxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound is employed in the development of biochemical assays and as a precursor for biologically active molecules.

Medicine: It serves as a precursor for synthesizing potential therapeutic agents, particularly those targeting metabolic disorders.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

相似化合物的比较

Ethyl 2-(4-aminophenoxy)acetate can be compared with other similar compounds, such as:

Ethyl 2-(4-nitrophenoxy)acetate: The precursor compound with a nitro group instead of an amino group.

Ethyl 2-(4-hydroxyphenoxy)acetate: A related compound with a hydroxy group instead of an amino group.

Ethyl 2-(4-thienylmethylene)aminophenoxy)acetate: A thiophene derivative with similar structural features.

The uniqueness of this compound lies in its amino group, which provides versatility in chemical reactions and the synthesis of novel compounds with potential therapeutic properties .

生物活性

Ethyl 2-(4-aminophenoxy)acetate, a compound synthesized as a building block for various pharmaceutical applications, has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological implications of this compound, particularly its role as a precursor for dual hypoglycemic agents and other therapeutic applications.

Synthesis and Characterization

This compound is synthesized through a two-step process involving the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by selective reduction of the nitro group. The reduction is accomplished using ammonium chloride and iron powder in an ethanol-water mixture, yielding the target compound in good purity and yield. The structure of the compound has been confirmed through various techniques including NMR spectroscopy and X-ray crystallography, with unit cell parameters indicating a triclinic crystal system .

1. Hypoglycemic Potential

This compound has been identified as a promising candidate for developing dual hypoglycemic agents. It acts as an activator of glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial in glucose metabolism and insulin sensitivity. This dual activation is particularly beneficial for managing Type 2 diabetes mellitus (T2DM). Studies have shown that compounds activating both GK and PPARγ can significantly enhance insulin secretion from pancreatic beta cells while promoting glycogen synthesis in the liver .

The mechanism through which this compound exerts its biological effects involves modulation of metabolic pathways linked to glucose homeostasis. By activating GK, it facilitates glucose uptake in tissues, while PPARγ activation enhances insulin sensitivity, particularly in muscle and adipose tissues. This dual action not only aids in lowering blood glucose levels but also improves lipid profiles, making it a valuable candidate for metabolic syndrome treatment .

Study on Dual Hypoglycemic Agents

In a recent study published in Crystals, researchers synthesized this compound and evaluated its effectiveness as a hypoglycemic agent. The study demonstrated that this compound could significantly lower blood glucose levels in diabetic models, confirming its potential for therapeutic use. The findings highlighted the importance of structural modifications that enhance biological activity while maintaining safety profiles .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other known hypoglycemic agents. The results showed that while traditional agents primarily focus on either insulin secretion or sensitivity, this compound effectively addresses both aspects. This unique property positions it favorably against existing treatments .

Research Findings Summary

属性

IUPAC Name |

ethyl 2-(4-aminophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGBOGKPIMZRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-38-5 | |

| Record name | ethyl 2-(4-aminophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。